

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Trimetozine

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Compound of Interest

Compound Name: Trimetozine

Cat. No.: B1683654

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Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of **Trimetozine** using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols outlined are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Trimetozine, chemically known as 4-(3,4,5-Trimethoxybenzoyl)morpholine, is a sedative and anxiolytic agent.^[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of pharmaceutical compounds.^[2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of **Trimetozine**.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent.

Trimetozine is separated from other components based on its hydrophobicity. The concentration of **Trimetozine** is determined by comparing the peak area of the sample to that of a reference standard, measured by a UV detector.

Experimental Protocol

Instrumentation and Materials

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for good separation.
- Data Acquisition and Processing Software
- Analytical Balance
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 μ m)
- **Trimetozine** Reference Standard
- HPLC-grade Acetonitrile
- HPLC-grade Methanol
- HPLC-grade Water
- Ammonium Acetate (analytical grade)
- Formic Acid (analytical grade)

Chromatographic Conditions

The following conditions are proposed based on the analysis of structurally similar compounds and general chromatographic principles. Method optimization may be required.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid B: Acetonitrile
Gradient	70% A / 30% B, isocratic
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 270 nm
Injection Volume	10 µL
Run Time	Approximately 10 minutes

Preparation of Solutions

Mobile Phase Preparation:

- Mobile Phase A: Dissolve the appropriate amount of ammonium acetate in HPLC-grade water to make a 10 mM solution. Adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: Use HPLC-grade acetonitrile.

Standard Solution Preparation:

- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of **Trimetozine** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (from a hypothetical tablet formulation):

- Weigh and finely powder a representative number of tablets.

- Accurately weigh a portion of the powder equivalent to a target concentration of **Trimetozine** (e.g., 10 mg).
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
- Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation Parameter	Description	Acceptance Criteria (Typical)
Specificity	The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and by performing forced degradation studies.	The Trimetozine peak should be free from interference from excipients and degradation products. Peak purity should be confirmed using a PDA detector.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte.	A correlation coefficient (r^2) of ≥ 0.999 over the specified concentration range.
Range	The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.	Typically 80% to 120% of the test concentration for assay.
Accuracy	The closeness of the test results to the true value. This is often determined by recovery studies of spiked placebo samples.	Mean recovery should be within 98.0% to 102.0%.
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).	Relative Standard Deviation (RSD) should be $\leq 2\%$.

Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.	Typically determined at a signal-to-noise ratio of 10:1.
Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.	The results should remain within the system suitability criteria when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.

Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000

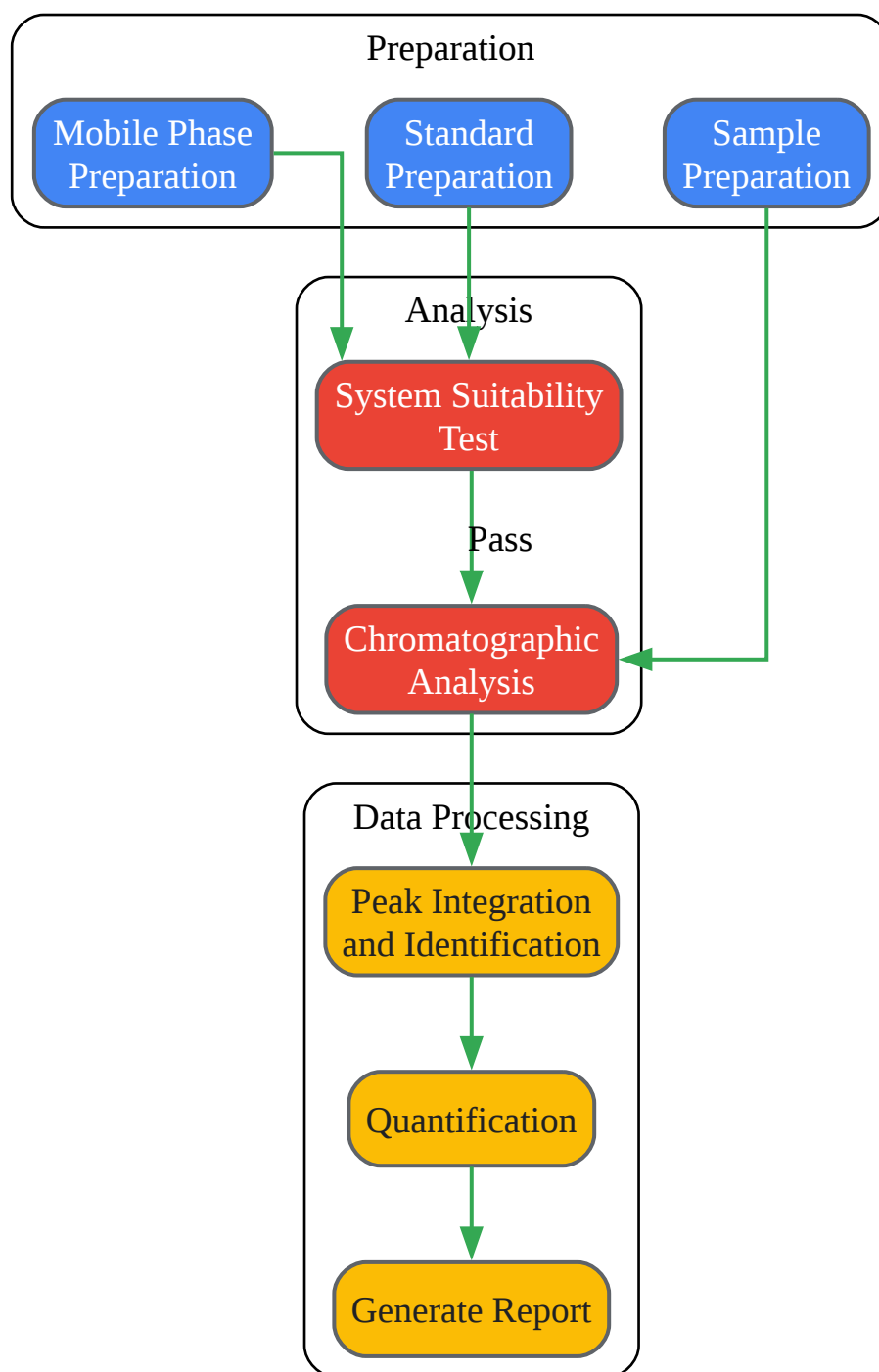
| RSD of Peak Area (n=6) | $\leq 2.0\%$ |

Table 2: Hypothetical Method Validation Summary

Parameter	Result
Linearity (r^2)	0.9995
Range ($\mu\text{g/mL}$)	1 - 50
Accuracy (% Recovery)	99.5% - 101.2%
Precision (RSD %)	< 1.5%
LOD ($\mu\text{g/mL}$)	0.1

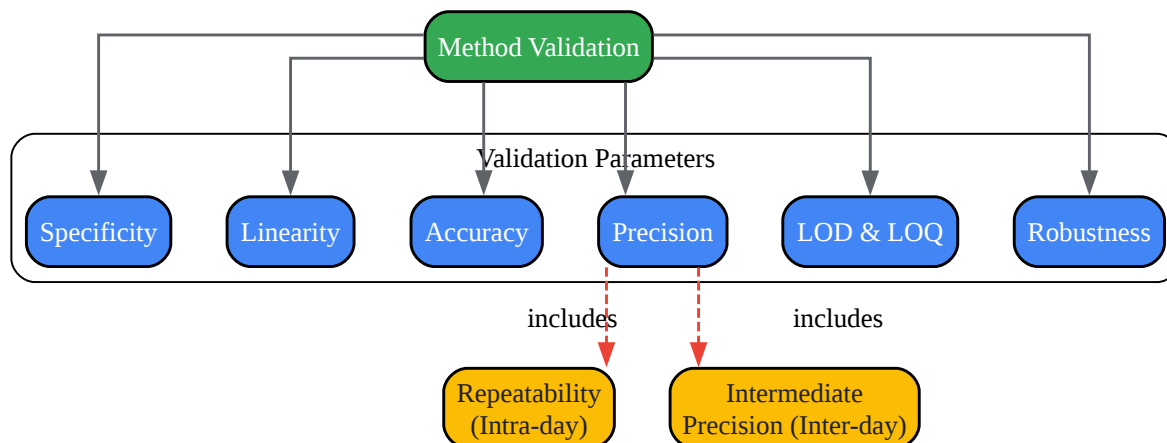
| LOQ ($\mu\text{g/mL}$) | 0.3 |

Visualizations



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Caption: Experimental workflow for HPLC analysis of **Trimetozine**.



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Caption: Logical relationship of HPLC method validation parameters.

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References

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